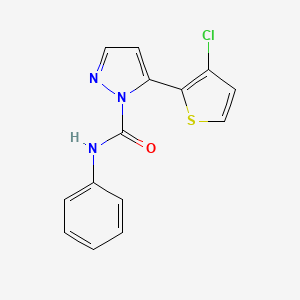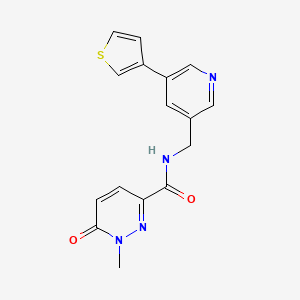![molecular formula C21H24N4O2S B2964797 1-ethyl-7-methyl-4-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 2097898-78-5](/img/structure/B2964797.png)
1-ethyl-7-methyl-4-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-ethyl-7-methyl-4-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,4-dihydro-1,8-naphthyridine-3-carboxamide” is a hybrid pharmacophore derived from the synergism of nalidixic acid and 1,3-diphenylprop-2-en-1-ones . It is a novel compound with potential therapeutic properties .
Synthesis Analysis
The synthesis of this compound is environment-friendly . The yield and reaction times of microwave-assisted reactions have been compared with the reactions carried out under conventional reaction conditions. The microwave-assisted reactions showed a marked decrease in reaction times and a significant increase in yields .Scientific Research Applications
Antibacterial Properties
The compounds related to the specified chemical have shown significant antibacterial properties. For instance, 1-ethyl- and 1-vinyl-7-(3-amino-1-pyrrolidinyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids were found to be more active than enoxacin in antibacterial screenings, suggesting their potential as effective antibacterial agents (Egawa et al., 1984).
Chemosensors for Metal Ions
Compounds structurally similar to the one have been used as chemosensors for transition metal ions. For example, derivatives such as 2-((thiophen-2-yl)methylamino)naphthalene-1,4-dione showed selectivity towards Cu2+ ions, indicating their utility in detecting and measuring specific metal ions (Gosavi-Mirkute et al., 2017).
Potential in Medicinal Chemistry
Such compounds serve as key intermediates for synthesizing new polycyclic medicinal chemical structures. They are instrumental in developing novel therapeutic agents due to their complex and versatile molecular architecture (Schwehm et al., 2014).
Synthesis of Novel Heterocyclic Systems
The chemical has been involved in the synthesis of novel heterocyclic systems. It underwent various chemical reactions to form new heterocyclic compounds, demonstrating its versatility in organic synthesis and potential application in drug development (Deady & Devine, 2006).
Ligand Component for Metal Complexes
Such compounds have been identified as useful ligand components in metal complexes, aiding in lower energy electronic absorption and providing a tether for anchoring the ligand to semiconductor surfaces. This highlights their significance in materials science and inorganic chemistry (Zong et al., 2008).
Mechanism of Action
Target of Action
It is structurally similar to nalidixic acid , a potent antibacterial agent . Nalidixic acid is known to inhibit nucleic acid and protein synthesis in Saccharomyces cerevisiae , suggesting that this compound may have a similar target.
Mode of Action
Based on its structural similarity to nalidixic acid , it may also inhibit nucleic acid and protein synthesis . This inhibition could occur through the compound’s interaction with DNA gyrase, an enzyme involved in DNA replication and transcription, leading to the disruption of these processes.
Biochemical Pathways
Given its potential role in inhibiting nucleic acid and protein synthesis , it may impact pathways related to these processes. This could include the DNA replication pathway, the transcription pathway, and the translation pathway, among others.
Result of Action
If it does inhibit nucleic acid and protein synthesis like nalidixic acid , it could lead to the cessation of cell growth and division, potentially resulting in cell death.
properties
IUPAC Name |
1-ethyl-7-methyl-4-oxo-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-3-25-12-18(19(26)17-5-4-14(2)22-20(17)25)21(27)23-16-6-8-24(11-16)10-15-7-9-28-13-15/h4-5,7,9,12-13,16H,3,6,8,10-11H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSSILIDSGJPIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3CCN(C3)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,5-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2964719.png)
![5-[(2-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2964720.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2964722.png)

![1-(3,4-dimethylphenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2964725.png)
![3-(4-(methylthio)phenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2964726.png)
![(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carbonitrile](/img/structure/B2964728.png)
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl)piperidine-4-carboxylate](/img/structure/B2964729.png)


![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-fluoro-2,3-dihydro-1H-indene-1-carboxamide;hydrochloride](/img/structure/B2964736.png)